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Compound of Interest

Compound Name: Brecanavir

Cat. No.: B1667775 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Brecanavir (GW640385) is a potent, second-generation HIV-1 protease inhibitor that was

under development by GlaxoSmithKline. Although its clinical development was discontinued

due to formulation challenges, the synthetic route to this complex molecule remains a subject

of interest for medicinal chemists and drug development professionals. This technical guide

provides a detailed overview of the plausible synthetic pathways and purification methods for

Brecanavir, based on available scientific literature and patents concerning its structural

components and analogous compounds.

Chemical Structure
The chemical structure of Brecanavir is characterized by a central (1S,2R)-1-benzyl-2-

hydroxy-3-aminopropyl core, an N-isobutyl sulfonamide group, a distinctive (3R,3aS,6aR)-

hexahydrofuro[2,3-b]furan-3-yl carbamate moiety, and a 4-(benzo[d][1][2]dioxol-5-

yloxy)benzamide group.

Retrosynthetic Analysis
A logical retrosynthetic analysis of Brecanavir suggests a convergent synthesis strategy. The

molecule can be disconnected into three key fragments:
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Fragment A: The chiral core, (2R,3S)-3-amino-1-phenyl-butan-2-ol.

Fragment B: The chiral ligand, (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol.

Fragment C: The aromatic side chain, 4-(benzo[d][1][2]dioxol-5-yloxy)benzoic acid.

Fragment D: The sulfonamide moiety precursor, N-isobutyl-N-(4-methoxy-3-

((trimethylsilyl)oxy)phenyl)sulfamoyl chloride (a plausible precursor).

The synthesis would involve the sequential coupling of these fragments.

Synthesis of Key Intermediates
Synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-
ol (Fragment B)
The synthesis of this chiral bicyclic ether is a critical part of the overall process and has been

reported in the literature.[1][3] One effective method involves an asymmetric cycloaddition

reaction.

Experimental Protocol:

[4+3] Cycloaddition: A Lewis acid-catalyzed asymmetric [4+3] cycloaddition between a chiral

furan and an oxyallyl cation generated in situ from a dihaloketone.

Reduction: The resulting cycloadduct is then subjected to stereoselective reduction of the

ketone functionality.

Cyclization: Subsequent intramolecular cyclization affords the desired hexahydrofuro[2,3-

b]furan-3-ol.

Purification: Purification is typically achieved by column chromatography on silica gel.
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Step Reagents and Conditions Typical Yield (%)

Cycloaddition
Chiral furan, dihaloketone,

Lewis acid (e.g., Sc(OTf)₃)
60-70

Reduction NaBH₄, CeCl₃·7H₂O, MeOH 85-95

Cyclization Acid or base catalysis 70-80

Synthesis of 4-(benzo[d][1][2]dioxol-5-yloxy)benzoic
acid (Fragment C)
This fragment can be synthesized via a nucleophilic aromatic substitution reaction.

Experimental Protocol:

Williamson Ether Synthesis: Reaction of 4-hydroxybenzoic acid methyl ester with 5-

bromobenzo[d][1][2]dioxole in the presence of a copper catalyst and a base.

Hydrolysis: Saponification of the resulting methyl ester to the carboxylic acid.

Purification: Recrystallization from a suitable solvent system like ethanol/water.

Step Reagents and Conditions Typical Yield (%)

Ether Synthesis

4-hydroxybenzoic acid methyl

ester, 5-bromobenzo[d][1]

[2]dioxole, CuI, K₂CO₃, DMF

75-85

Hydrolysis NaOH, MeOH/H₂O, reflux 90-98

Final Assembly of Brecanavir
The final assembly involves the coupling of the synthesized fragments.

Experimental Protocol:
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Amide Coupling: The chiral amino alcohol core (Fragment A) is first coupled with the benzoic

acid derivative (Fragment C) using standard peptide coupling reagents (e.g., HATU, HOBt,

EDC).

Sulfonamide Formation: The resulting intermediate is then reacted with the sulfonyl chloride

precursor (Fragment D) to form the sulfonamide linkage.

Carbamate Formation: The final step is the coupling of the hydroxyl group of the core with

the chiral furanol (Fragment B) to form the carbamate. This can be achieved by activating the

alcohol of Fragment B as a chloroformate or by using a coupling reagent like

carbonyldiimidazole (CDI).

Final Purification: The crude Brecanavir is purified by preparative high-performance liquid

chromatography (HPLC) to yield the final product of high purity.

Step Reagents and Conditions Typical Yield (%)

Amide Coupling
Fragment A, Fragment C,

HATU, DIPEA, DMF
80-90

Sulfonamide Formation
Intermediate from step 1,

Fragment D, Pyridine
60-70

Carbamate Formation
Intermediate from step 2,

Fragment B, CDI, CH₂Cl₂
50-60

Visualizing the Synthetic Pathway
The overall synthetic strategy can be visualized as a logical workflow.
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Key Fragments

Final Assembly

Chiral Amino Alcohol Core Amide Coupling

(3R,3aS,6aR)-hexahydrofuro
[2,3-b]furan-3-ol

Carbamate Formation

4-(benzo[d][1,3]dioxol-5-yloxy)
benzoic acid

Sulfonamide Precursor

Sulfonamide Formation Purification (HPLC) Brecanavir
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Crude Brecanavir

Silica Gel Column Chromatography
(Initial Purification)

Preparative RP-HPLC

Collection of Pure Fractions

Solvent Removal
(Lyophilization or Evaporation)

Pure Brecanavir

Analytical Characterization
(NMR, MS, HPLC)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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